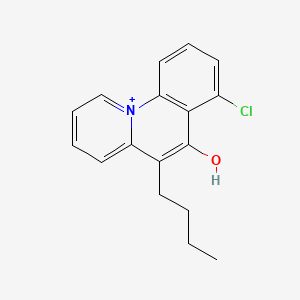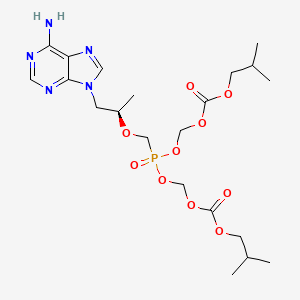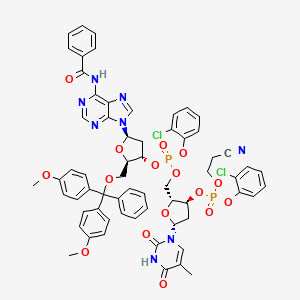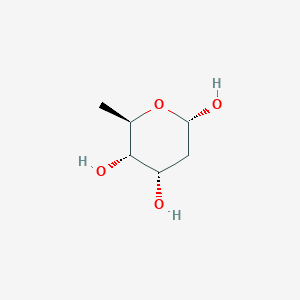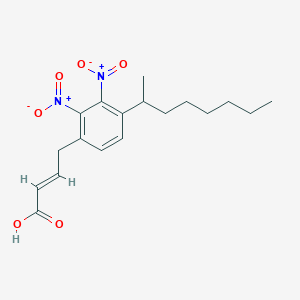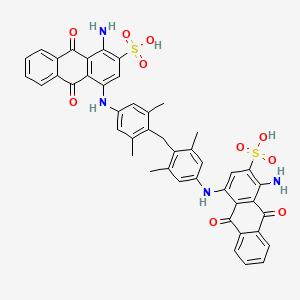
4,4'-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of anthracene and sulfonic acid groups, which contribute to its diverse chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(3,5-dimethylpyrazole)
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]
Uniqueness
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) stands out due to its combination of anthracene and sulfonic acid groups, which provide unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Propiedades
Número CAS |
93940-49-9 |
|---|---|
Fórmula molecular |
C45H36N4O10S2 |
Peso molecular |
856.9 g/mol |
Nombre IUPAC |
1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2,6-dimethylphenyl]methyl]-3,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C45H36N4O10S2/c1-20-13-24(48-32-18-34(60(54,55)56)40(46)38-36(32)42(50)26-9-5-7-11-28(26)44(38)52)14-21(2)30(20)17-31-22(3)15-25(16-23(31)4)49-33-19-35(61(57,58)59)41(47)39-37(33)43(51)27-10-6-8-12-29(27)45(39)53/h5-16,18-19,48-49H,17,46-47H2,1-4H3,(H,54,55,56)(H,57,58,59) |
Clave InChI |
YBFZDXHFZMMVQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O)C)C)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



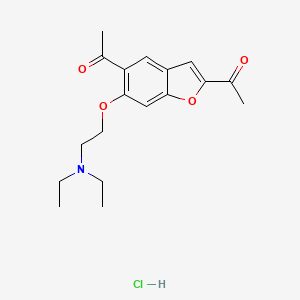
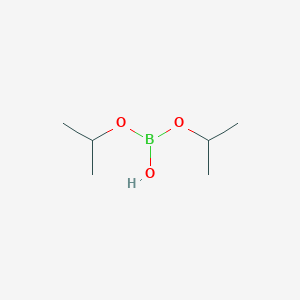
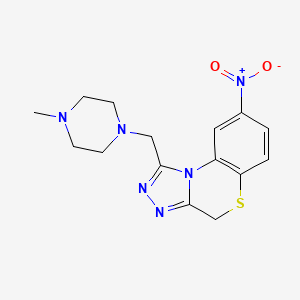
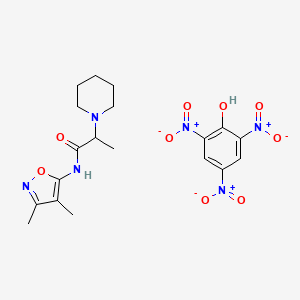
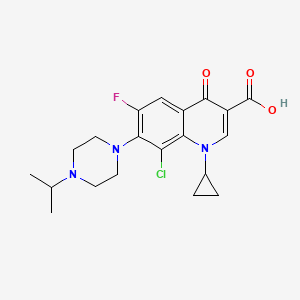
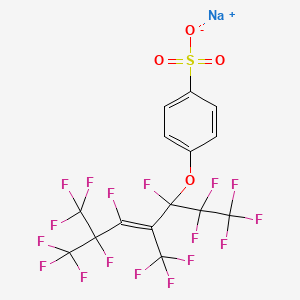
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)

